molecular formula C8H8O2S B187022 S-(hydroxymethyl) benzenecarbothioate CAS No. 23853-33-0

S-(hydroxymethyl) benzenecarbothioate

Cat. No. B187022
CAS RN: 23853-33-0
M. Wt: 168.21 g/mol
InChI Key: MNTZJQAAOYSCMM-UHFFFAOYSA-N
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Description

S-(hydroxymethyl) benzenecarbothioate is a chemical compound with the linear formula C8H8O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of S-(hydroxymethyl) benzenecarbothioate is represented by the linear formula C8H8O2S . The compound has a molecular weight of 168.21 g/mol .


Physical And Chemical Properties Analysis

S-(hydroxymethyl) benzenecarbothioate has a molecular weight of 168.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 168.02450067 g/mol . The topological polar surface area is 62.6 Ų . It has a heavy atom count of 11 .

Scientific Research Applications

Comprehensive Analysis of S-(Hydroxymethyl) Benzenecarbothioate Applications

S-(Hydroxymethyl) benzenecarbothioate, also known as S-Hydroxymethyl thiobenzoate, is a chemical compound with the molecular formula

C8H8O2S C_8H_8O_2S C8​H8​O2​S

and a molecular weight of 168.21 . Its applications in scientific research are diverse and span across various fields due to its unique chemical properties. Below is a detailed analysis of its unique applications, each presented in a separate section.

Photoinitiators in UV-Curing Systems

Application: S-Hydroxymethyl thiobenzoate serves as a free radical photoinitiator in ultraviolet (UV) curing systems. It exhibits strong UV-visible light absorption, which is crucial for initiating polymerization processes .

Details: The compound’s ability to absorb UV light and initiate polymerization makes it valuable in creating coatings, adhesives, and inks that require rapid curing under UV exposure. Its efficiency as a photoinitiator is comparable to commercially available alternatives like Irgacure 184 and benzophenone, but with the added benefit of reduced yellowing and odor in the final product .

Synthesis of Benzoheterocycle Compounds

Application: It is used in the synthesis of benzoheterocycle compounds, which have applications in creating new materials with enhanced optical properties .

Details: By introducing benzoheterocycle structures, researchers can develop materials with strong and red-shifted UV-visible light absorption spectra. These materials are promising for applications in optical lenses, drug delivery systems, and self-assembled monolayers (SAMs) .

Proteomics Research

Application: In proteomics, S-Hydroxymethyl thiobenzoate is utilized as a biochemical agent due to its reactive thioester bond .

Details: The compound’s reactivity is leveraged in studying protein interactions and functions. It can be used to modify proteins or peptides, which aids in understanding their structure and role in biological processes .

Mucoadhesive Materials

Application: The thioester bond in S-Hydroxymethyl thiobenzoate is beneficial in the development of mucoadhesive materials .

Details: These materials are used in medical applications where adhesion to mucosal surfaces is required, such as drug delivery patches and wound dressings. The compound’s chemical structure allows for strong and durable adhesion to mucosal tissues .

Optical Lens Materials

Application: S-Hydroxymethyl thiobenzoate is involved in the production of optical lens materials with improved clarity and durability .

Details: The compound’s properties contribute to the development of lenses that resist yellowing and degradation over time, which is essential for maintaining clear vision and prolonging the lifespan of optical products .

Thiol-Containing Biomolecule Studies

Application: It is used in the study of thiol-containing biomolecules, which are important in various biological processes .

Details: The compound can act as a mimic or modifier for thiol groups in biomolecules, helping researchers to investigate their function in cellular signaling, enzyme activity, and antioxidant defense mechanisms .

Environmental-Friendly Technology Development

Application: S-Hydroxymethyl thiobenzoate contributes to the development of environmentally friendly technologies in the UV-curing industry .

Details: Its use as a photoinitiator supports the creation of products that cure without releasing harmful substances, aligning with green chemistry principles and reducing the environmental impact of manufacturing processes .

Advanced Material Synthesis

Application: The compound is a key ingredient in the synthesis of advanced materials with specific functionalities, such as conductivity or biocompatibility .

Details: By incorporating S-Hydroxymethyl thiobenzoate into material frameworks, scientists can tailor the properties of the resulting materials for use in electronics, biomedicine, and energy storage applications .

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

S-(hydroxymethyl) benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTZJQAAOYSCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946657
Record name S-(Hydroxymethyl) benzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(hydroxymethyl) benzenecarbothioate

CAS RN

23853-33-0
Record name S-(Hydroxymethyl) benzenecarbothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023853330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23853-33-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146570
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-(Hydroxymethyl) benzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(HYDROXYMETHYL) BENZENECARBOTHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJR6N69WMU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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